2-Allylsulfanyl-1H-imidazole

Vue d'ensemble

Description

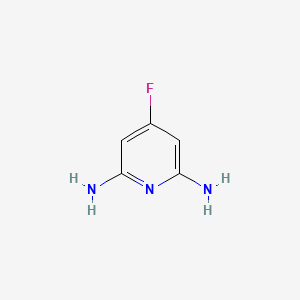

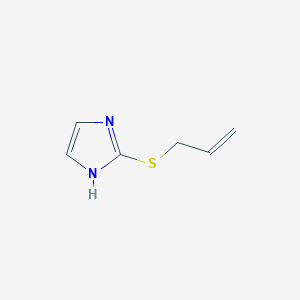

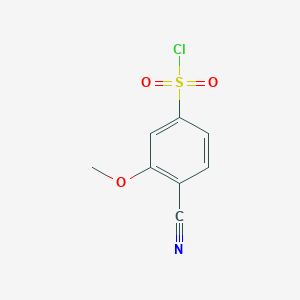

2-Allylsulfanyl-1H-imidazole is an organic sulfur compound that belongs to the imidazole family. It has a CAS Number of 27098-94-8 and a molecular weight of 140.21 . The IUPAC name for this compound is 2-(allylsulfanyl)-1H-imidazole .

Molecular Structure Analysis

The InChI code for 2-Allylsulfanyl-1H-imidazole is 1S/C6H8N2S/c1-2-5-9-6-7-3-4-8-6/h2-4H,1,5H2,(H,7,8) . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms in the molecule.Applications De Recherche Scientifique

Zeolite Imidazolate Frameworks (ZIFs)

Zeolite imidazolate frameworks (ZIFs), a subclass of metal-organic frameworks (MOFs), are materials that have seen significant research interest due to their fascinating properties and applications. ZIFs are composed of metal ions linked by imidazolate connectors. These frameworks are explored for various applications, including gas storage and separation, catalysis, and more, because of their thermal and chemical stability, large specific surface areas, and unique "gate opening" mechanisms. The incorporation of transition-metal-based ZIF materials into one-dimensional fibrous materials through electrospinning offers new directions for research and applications, suggesting a potential area for the exploration of 2-Allylsulfanyl-1H-imidazole in similar contexts (S. S. Sankar et al., 2019).

Imidazole Derivatives as Therapeutic Agents

Imidazole derivatives, including 2-Allylsulfanyl-1H-imidazole, are of great interest in medicinal chemistry due to their wide range of significant pharmacological activities. These derivatives are known for their anti-infective potential among other activities. The chemistry, synthetic aspects, and biological activity profiles of imidazole derivatives have been extensively reviewed, highlighting their role in developing new therapeutic agents (Archana Sharma et al., 2016).

Antimicrobial Activities of Imidazole

Imidazole and its derivatives, such as 2-Allylsulfanyl-1H-imidazole, are investigated for their antimicrobial properties. Imidazole-based compounds are used in manufacturing antifungal drugs like ketoconazole and clotrimazole and in the synthesis of pesticides and insecticides. Research suggests that imidazole is an active compound for microbial resistance, and there is a recommendation for synthesizing more imidazole derivatives in the laboratory to combat the growth of new strains of organisms (2022).

Antibacterial Activity of Imidazoles

Imidazoles, including 2-Allylsulfanyl-1H-imidazole derivatives, have been extensively explored for their antibacterial properties. These compounds are part of a broader investigation into heterocycles with potential pharmacological properties, including antibacterial, antifungal, anticancer, antiviral, and antidiabetic activities. The ongoing search for biologically active imidazoles is an interesting area of investigation in medicinal chemistry, aiming to develop potent drug molecules with minimal side effects (N. Rani, Ajay Sharma, Randhir Singh, 2013).

Orientations Futures

Imidazoles are being increasingly used in a variety of applications, from pharmaceuticals and agrochemicals to solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, it can be expected that future research will continue to explore the synthesis, functionalization, and applications of imidazole derivatives, including 2-Allylsulfanyl-1H-imidazole.

Propriétés

IUPAC Name |

2-prop-2-enylsulfanyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-2-5-9-6-7-3-4-8-6/h2-4H,1,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVJEEFWXBVPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allylsulfanyl-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxa-1-azaspiro[3.4]octane](/img/structure/B1396095.png)

![[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine](/img/structure/B1396098.png)

![6-Oxa-2-azaspiro[3.4]octane](/img/structure/B1396107.png)